molecular formula C28H26N4O3S B11375368 1-(3-methylphenyl)-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11375368
M. Wt: 498.6 g/mol
InChI Key: MIVCWXVNUVOHFV-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a pyridazine ring, a thiophene ring, and an amide linkage

Preparation Methods

The synthesis of 1-(3-methylphenyl)-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core pyridazine ring, followed by the introduction of the thiophene ring and the amide linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(3-methylphenyl)-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

    Material Science: The compound’s unique structure may impart specific properties to materials, such as conductivity or stability, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(3-methylphenyl)-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide include other heterocyclic compounds with similar functional groups. These may include:

    Pyridazine Derivatives: Compounds with a pyridazine ring and various substituents.

    Thiophene Derivatives: Compounds containing a thiophene ring with different functional groups.

    Amide-Linked Compounds: Molecules with amide linkages connecting different aromatic or heterocyclic rings.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may not be present in other similar compounds.

Properties

Molecular Formula

C28H26N4O3S

Molecular Weight

498.6 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxo-N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridazine-3-carboxamide

InChI

InChI=1S/C28H26N4O3S/c1-18-7-5-10-20(17-18)32-16-14-22(33)25(31-32)27(35)30-28-24(21-11-6-12-23(21)36-28)26(34)29-15-13-19-8-3-2-4-9-19/h2-5,7-10,14,16-17H,6,11-13,15H2,1H3,(H,29,34)(H,30,35)

InChI Key

MIVCWXVNUVOHFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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